molecular formula C8H7N3OS B1418143 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol CAS No. 886360-71-0

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Cat. No. B1418143
M. Wt: 193.23 g/mol
InChI Key: XIRCMTYSHZIXFK-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a complex organic compound that contains several functional groups, including a triazine ring, a thiophene ring, and a hydroxyl group . It belongs to the class of heterocyclic compounds, which are of great importance in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions with various reagents . The synthesis of such compounds often requires careful control of reaction conditions to ensure the correct product is formed .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Triazine-based compounds are known to undergo a variety of chemical reactions, including substitutions and additions .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol and its derivatives are used in synthesizing thienyl substituted 2,6-oligopyridines with defined regiochemistry (Pfu¨ller & Sauer, 1998).
  • The compound is involved in producing zwitterionic methylation products, useful in carbon-13 nuclear magnetic resonance spectroscopy for identifying methylation sites (Jacobsen & Rose, 1987).
  • It can be transformed into thieno[2,3-e]-1,2,4-triazines, useful in various chemical synthesis processes (Ibrahim et al., 1982).

Potential Biological and Pharmacological Activities

  • Derivatives of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol have been synthesized and screened for anticancer activities, showing promise in vitro against various cancer cell lines (Saad & Moustafa, 2011).
  • The compound is a precursor in the creation of photochromic agents, indicating potential use in materials science and photonics (Ivanov et al., 2001).
  • Some derivatives exhibit promising antibacterial and antioxidant properties, suggesting potential in pharmaceutical research (Aly et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its detailed physical and chemical properties .

properties

IUPAC Name

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRCMTYSHZIXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249809
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

CAS RN

886360-71-0
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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